

# Technical Guide: Spectroscopic and Synthetic Profile of 1-Allyl-1H-benzo[d]triazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Allyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1273919

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Allyl-1H-benzo[d]triazole. Due to the limited availability of published experimental data for this specific molecule, this guide presents a combination of established synthetic protocols for analogous compounds and predicted spectroscopic data derived from the analysis of the constituent chemical moieties. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of benzotriazole derivatives.

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Allyl-1H-benzo[d]triazole. These predictions are based on the known spectral characteristics of the 1H-benzo[d]triazole core and the influence of an N-allyl substituent.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.08	d	~8.3	H-4
~7.85	d	~8.3	H-7
~7.55	t	~7.5	H-5
~7.42	t	~7.5	H-6
~6.15	m	-	-CH=CH <sub>2</sub>
~5.40	d	~10.5	-CH=CH <sub>2</sub> (cis)
~5.35	d	~17.0	-CH=CH <sub>2</sub> (trans)
~5.15	d	~6.0	N-CH <sub>2</sub> -

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (125 MHz, CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~146.0	C-7a
~133.5	C-3a
~131.0	-CH=CH <sub>2</sub>
~128.0	C-5
~124.5	C-6
~120.0	C-4
~119.5	-CH=CH <sub>2</sub>
~110.0	C-7
~51.0	N-CH <sub>2</sub> -

**Table 3: Predicted FT-IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080-3020	Medium	C-H stretch (aromatic and vinyl)
~2980-2920	Medium	C-H stretch (aliphatic)
~1645	Medium	C=C stretch (alkene)
~1610, 1590, 1490	Strong	C=C stretch (aromatic)
~1450	Strong	C-H bend (aliphatic)
~1280	Strong	N-N=N stretch
~990, 920	Strong	=C-H bend (out-of-plane)
~750	Strong	C-H bend (ortho-disubstituted aromatic)

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization)**

m/z	Relative Intensity (%)	Assignment
159	~40	[M] <sup>+</sup>
130	~100	[M - N <sub>2</sub> H] <sup>+</sup>
118	~80	[M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
91	~60	[C <sub>6</sub> H <sub>5</sub> N] <sup>+</sup>
77	~30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
41	~50	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 1-Allyl-1H-benzo[d]triazole, adapted from general procedures for the N-alkylation of benzotriazole.

### Synthesis of 1-Allyl-1H-benzo[d]triazole

- Materials:
  - 1H-Benzo[d]triazole
  - Allyl bromide
  - Potassium carbonate ( $K_2CO_3$ )
  - Anhydrous N,N-dimethylformamide (DMF)
  - Ethyl acetate
  - Brine (saturated aqueous NaCl solution)
  - Anhydrous magnesium sulfate ( $MgSO_4$ )
- Procedure:
  - To a solution of 1H-Benzo[d]triazole (1.0 equivalent) in anhydrous DMF, potassium carbonate (1.5 equivalents) is added.
  - The resulting suspension is stirred at room temperature for 30 minutes.
  - Allyl bromide (1.2 equivalents) is added dropwise to the reaction mixture.
  - The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
  - Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate (3 x 50 mL).
  - The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
  - The solvent is removed under reduced pressure to yield the crude product.
  - The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Allyl-1H-benzo[d]triazole as a pure compound.

## Spectroscopic Characterization Protocol

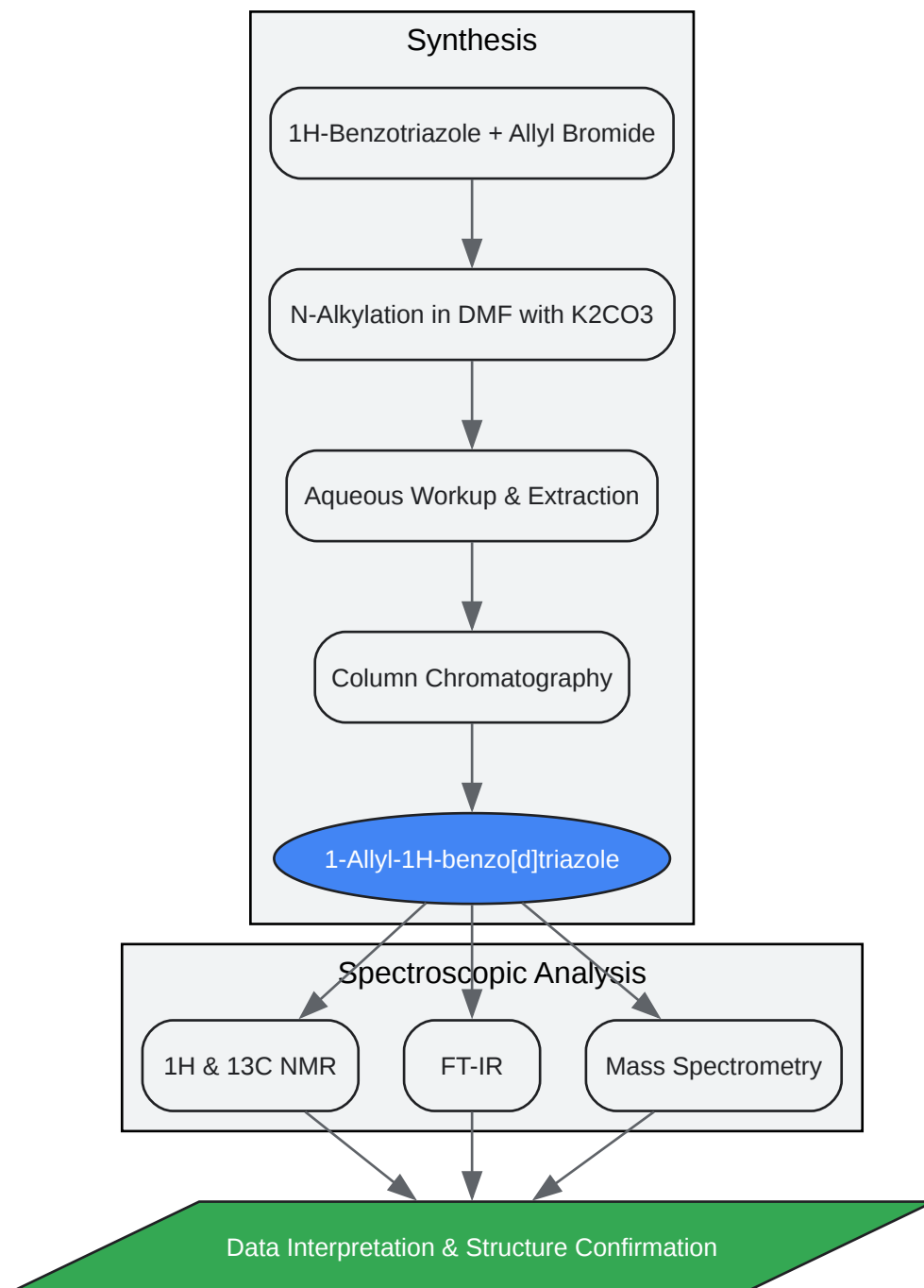
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent.
  - Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
  - The IR spectrum is recorded on an FT-IR spectrometer using a thin film of the compound on a potassium bromide (KBr) plate.
  - Frequencies are reported in wavenumbers ( $\text{cm}^{-1}$ ).
- Mass Spectrometry (MS):
  - The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
  - The data is reported as mass-to-charge ratios ( $m/z$ ) and relative intensities.

## Visualizations

### Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of 1-Allyl-1H-benzo[d]triazole.

## Workflow for Synthesis and Spectroscopic Analysis



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)